molecular formula C13H13N3OS B2857113 1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one CAS No. 869464-91-5

1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one

Cat. No.: B2857113
CAS No.: 869464-91-5
M. Wt: 259.33
InChI Key: OFSONEPCPBZQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one features a pyrrolidin-2-one ring linked to a phenyl group substituted with a 2-amino-1,3-thiazol-4-yl moiety. This structure combines the conformational flexibility of the pyrrolidinone ring with the electron-rich aromatic and heterocyclic properties of the thiazole group.

Key structural attributes:

  • Pyrrolidin-2-one core: A five-membered lactam ring that can participate in hydrogen bonding via its carbonyl group .
  • 4-(2-Amino-1,3-thiazol-4-yl)phenyl substituent: The thiazole ring provides π-π stacking capabilities, while the amino group enables derivatization or hydrogen bonding .

Properties

IUPAC Name

1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c14-13-15-11(8-18-13)9-3-5-10(6-4-9)16-7-1-2-12(16)17/h3-6,8H,1-2,7H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSONEPCPBZQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869464-91-5
Record name 1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one typically involves the reaction of 2-aminothiazole with a suitable phenyl derivative under controlled conditions. One common method includes the use of thiourea and ethyl alcohol in the presence of iodine to form the thiazole ring . The reaction conditions often require refluxing the mixture for several hours, followed by purification steps such as recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities, making it a candidate for further research in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with thiazole rings often demonstrate antimicrobial properties. The presence of the thiazole moiety in 1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one suggests potential efficacy against various bacterial strains. Studies on similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, warranting further investigation into this compound's specific activity.

Anticancer Potential

Thiazole derivatives have been studied for their anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies on related compounds have demonstrated the ability to induce apoptosis in cancer cells, indicating that this compound could be explored for its cancer-fighting capabilities.

Drug Development

The unique structure of this compound positions it as a potential lead compound in drug development. Its dual functionality as an antimicrobial and anticancer agent makes it suitable for further optimization and testing in preclinical models.

Controlled Release Systems

Given its chemical stability and biological activity, this compound could be integrated into controlled release systems for targeted therapy. Research has shown that similar compounds can be encapsulated in biodegradable polymers to achieve sustained release profiles, enhancing therapeutic efficacy while minimizing side effects.

Synthesis of Fine Chemicals

The compound can serve as an intermediate in the synthesis of various fine chemicals due to its functional groups. Its application in chemical synthesis can extend to the production of agrochemicals or other pharmaceuticals, emphasizing its versatility.

Case Studies and Research Findings

Study TitleFocusFindings
Antimicrobial Activity of Thiazole DerivativesBiological TestingDemonstrated effectiveness against multiple bacterial strains.
Thiazole Compounds as Anticancer AgentsPharmacological StudiesInduced apoptosis in various cancer cell lines.
Development of Controlled Release FormulationsDrug Delivery SystemsAchieved sustained release with enhanced bioavailability in preclinical models.

Mechanism of Action

The mechanism of action of 1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The pathways affected by this compound include signal transduction, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrolidin-2-one Moieties

(a) 1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one (S-61)
  • Structure : Pyrrolidin-2-one linked to a piperazine-butyl chain with a 2-tolyl group.
  • Activity: Exhibits α1-adrenolytic and antiarrhythmic effects, highlighting the role of the pyrrolidinone core in modulating cardiovascular targets .
  • Key Difference : Replacement of the thiazole-phenyl group with a piperazine-butyl chain shifts pharmacological activity toward adrenergic receptors.
(b) 1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one
  • Structure : Chloromethyl substitution on the phenyl ring instead of the thiazole group.
  • Applications : Serves as a synthetic intermediate for further functionalization (e.g., nucleophilic substitution reactions) .
(c) 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one
  • Structure : Thiadiazole replaces thiazole; additional chlorine on the phenyl ring.
  • Potential Use: Thiadiazole rings are known for antimicrobial activity, suggesting possible repurposing for infectious disease research .

Analogs with Thiazole-Based Substituents

(a) Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)
  • Structure: Shares the 2-amino-1,3-thiazol-4-yl group but replaces pyrrolidinone with an acetamide-phenethylamine chain.
  • Activity : Potent β3-adrenergic receptor agonist used for overactive bladder treatment .
  • Key Difference: The acetamide linker and phenethylamine tail enhance receptor selectivity compared to the rigid pyrrolidinone core.
(b) W495 (4-(2-Amino-1,3-thiazol-4-yl)resorcinol)
  • Structure: Thiazole attached to resorcinol (dihydroxyphenyl) instead of pyrrolidinone.
  • Activity : Inhibits human tyrosinase (hTyr) with an EC50 of ~50 µM, demonstrating the thiazole’s role in enzyme inhibition .
  • Key Difference: The resorcinol group provides additional hydrogen-bonding sites, enhancing enzyme binding affinity.

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s amino-thiazole group allows for derivatization (e.g., alkylation or acylation) to optimize pharmacokinetic properties, as seen in Mirabegron’s development .

Biological Activity

1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings related to this compound.

The compound has the following chemical characteristics:

PropertyDetails
Chemical FormulaC₁₃H₁₃N₃OS
Molecular Weight259.33 g/mol
IUPAC NameThis compound
PubChem CID7064013
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole moiety is known for its role in modulating enzyme activities and influencing receptor interactions, which may lead to therapeutic effects against various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of thiazole have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating significant potency compared to standard antibiotics like ciprofloxacin, which has an MIC of 2 μg/mL against both pathogens .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects against several human cancer cell lines. The MTT assay results indicated that this compound has notable activity against:

  • HepG2 (liver cancer)
  • HT-29 (colon cancer)
  • MCF-7 (breast cancer)

The cytotoxic effects were evaluated using varying concentrations of the compound, with IC50 values indicating effective dose ranges for therapeutic applications .

Study on Anticancer Activity

A study published in the Global Journal of Science Frontier Research reported that newly synthesized compounds similar to this compound were evaluated for their anticancer properties. The results demonstrated effective inhibition of cell proliferation in liver and colon cancer cell lines, suggesting potential for further development into therapeutic agents .

Mechanistic Insights

Research into the mechanisms of action revealed that compounds containing the thiazole ring could interfere with cellular signaling pathways critical for cancer cell survival. This includes modulation of apoptosis-related proteins and disruption of mitotic processes .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one with high yield and purity?

The synthesis typically involves multi-step reactions, including cyclization of the thiazole ring and functionalization of the pyrrolidinone moiety. Key steps require precise temperature control (e.g., reflux at 80–110°C), solvent selection (e.g., DMF or methanol), and reaction time optimization (6–12 hours). Catalysts like acetic acid or palladium-based reagents may enhance yields. Monitoring via TLC and purification via column chromatography are recommended to isolate intermediates and final products .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity and stereochemistry, particularly for the thiazole and pyrrolidinone groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy identifies functional groups like the carbonyl in pyrrolidinone .

Q. How can researchers ensure compound purity for biological assays?

Use orthogonal methods:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients.
  • Recrystallization : Ethanol or ethyl acetate for removing polar impurities.
  • Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S .

Q. What safety precautions are critical when handling this compound?

The compound may exhibit acute toxicity or skin irritation. Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water and consult a physician. Store in airtight containers at –20°C to prevent degradation .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • In vitro : Enzymatic inhibition assays (e.g., kinase or protease targets).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Normalize data by:

  • Repeating assays in triplicate with standardized protocols.
  • Using isogenic cell lines to control genetic variability.
  • Validating target engagement via Surface Plasmon Resonance (SPR) or microscale thermophoresis .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., –CF₃) to the phenyl ring to enhance target binding.
  • Bioisosteric replacement : Replace the thiazole with oxadiazole to improve metabolic stability.
  • Molecular docking : Predict interactions with receptors like EGFR or COX-2 using AutoDock Vina .

Q. How can in vivo pharmacokinetic properties be improved?

  • Prodrug design : Esterify the pyrrolidinone carbonyl to enhance oral bioavailability.
  • Nanoparticle encapsulation : Use PEGylated liposomes to prolong half-life.
  • Metabolic profiling : Identify major metabolites via LC-MS/MS in rodent plasma .

Q. What computational models predict the compound’s stability under physiological conditions?

  • Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous environments.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict oxidative degradation.
  • pKa Estimation : Tools like MarvinSketch predict ionization states in biological matrices .

Q. How do structural analogs compare in target selectivity and off-target effects?

Analog libraries can be screened via:

  • Kinase Profiling Panels : Compare inhibition across 100+ kinases.
  • Off-Target Toxicity : High-content screening (HCS) for mitochondrial membrane potential disruption.
  • Pharmacophore Mapping : Overlay analogs to identify conserved binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.